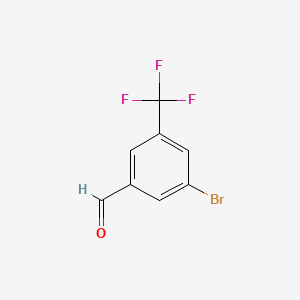

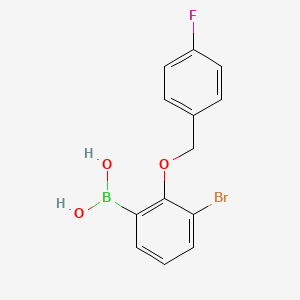

(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H11BBrFO3 . It is also known by other synonyms such as “849052-22-8”, “3-Bromo-2-(4-fluorobenzyloxy)phenylboronic acid”, and “SureCN9893572” among others .

Molecular Structure Analysis

The molecular weight of “(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid” is 324.94 . The SMILES string representation is OB(O)c1cccc(Br)c1OCc2ccc(F)cc2 , which provides a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

“(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid” is a solid with a melting point of 105-110 °C (lit.) . More precise data for scientific or engineering calculations can be obtained by referring to the original values provided by the manufacturer .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It can be used to create new pharmacophores for drug discovery, particularly in the development of cancer therapeutics. The boronic acid moiety is especially valuable for its ability to form reversible covalent bonds with biological targets, such as enzymes .

Agriculture

Within the agricultural sector, derivatives of phenylboronic acids have been explored for their potential use as herbicides or growth regulators. The specific properties of 3-Bromo-2-(4’-fluorobenzyloxy)phenylboronic acid could be harnessed to develop compounds that selectively target certain plant enzymes, thereby controlling weed growth without affecting crops .

Material Science

In material science, boronic acids are known for their role in the formation of covalent organic frameworks (COFs). These frameworks have applications in gas storage, catalysis, and sensing. The subject compound could contribute to the design of new COFs with enhanced stability and functionality .

Environmental Science

Environmental science can benefit from the use of boronic acids in the detection of various substances3-Bromo-2-(4’-fluorobenzyloxy)phenylboronic acid may be used to develop sensors that detect environmental pollutants or changes in pH levels, aiding in environmental monitoring and remediation efforts .

Biochemistry

In biochemistry, the compound’s ability to interact with sugars via boronate ester formation makes it a candidate for studying carbohydrate-protein interactions. This is particularly relevant in the context of diseases like diabetes, where glucose monitoring is crucial .

Pharmacology

Pharmacologically, 3-Bromo-2-(4’-fluorobenzyloxy)phenylboronic acid could be investigated for its potential role in prodrug strategies. The boronic acid group can improve the pharmacokinetic properties of drug molecules, making them more effective in therapeutic applications .

Analytical Chemistry

Analytical chemists might explore the use of this compound in chromatography for the separation of complex mixtures. Its unique structure allows for selective interactions with various analytes, which can be particularly useful in the purification of pharmaceuticals .

Synthetic Chemistry

Finally, in synthetic chemistry, the compound is valuable for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds, which is fundamental in the synthesis of many organic compounds, including polymers and natural products .

Propriétés

IUPAC Name |

[3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGFWOJETYFVAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584584 |

Source

|

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

849052-22-8 |

Source

|

| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.